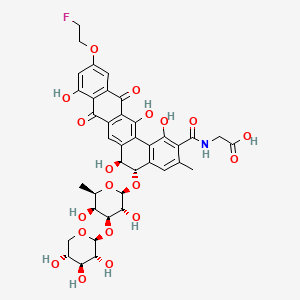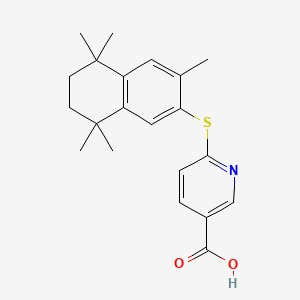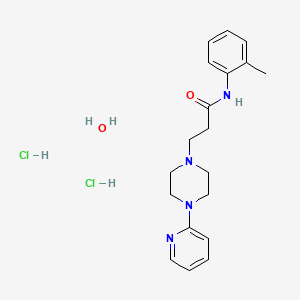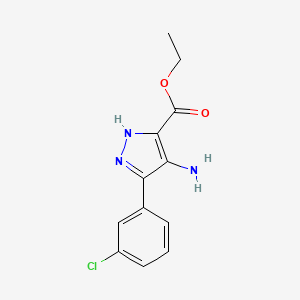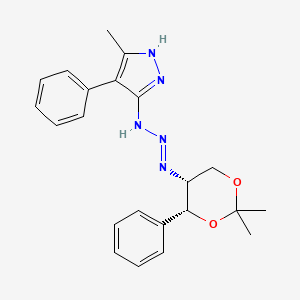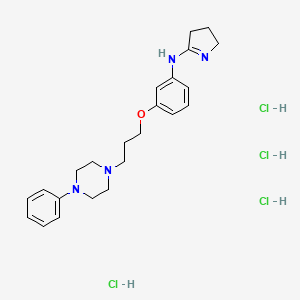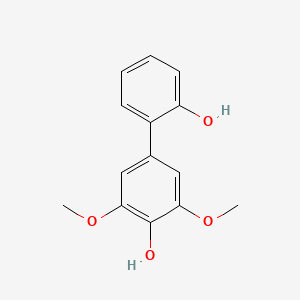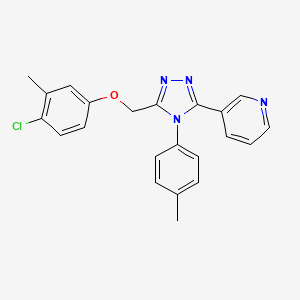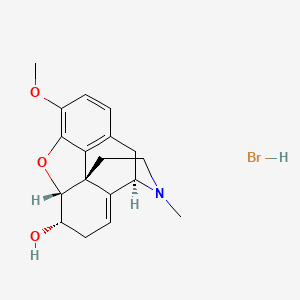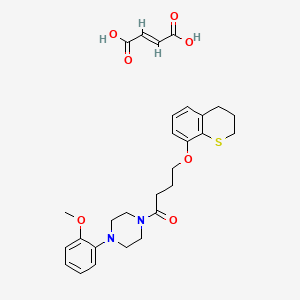
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiochroman core linked to a piperazine moiety, which is further connected to a methoxyphenyl group. The fumarate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.
Attachment to the Thiochroman Core: The intermediate is then reacted with a thiochroman derivative in the presence of a suitable catalyst to form the desired thiochroman-piperazine compound.
Formation of the Fumarate Salt: The final step involves the reaction of the thiochroman-piperazine compound with fumaric acid to form the fumarate salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and catalysts.
Purification: Employing crystallization and filtration techniques to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiochroman moieties.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the piperazine moiety can lead to the formation of N-oxide derivatives.
Reduction: Reduction of the oxo group results in the corresponding alcohol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate involves its interaction with specific molecular targets:
Receptor Binding: The compound acts as a ligand for certain receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission and cellular communication, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with a similar piperazine structure used for hypertension treatment.
Uniqueness
8-((4-Oxo-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)oxy)thiochroman fumarate stands out due to its unique combination of a thiochroman core and a piperazine moiety, which imparts distinct chemical and biological properties. Its fumarate salt form further enhances its solubility and stability, making it a versatile compound for various applications.
Properties
CAS No. |
153804-46-7 |
|---|---|
Molecular Formula |
C28H34N2O7S |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(3,4-dihydro-2H-thiochromen-8-yloxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C24H30N2O3S.C4H4O4/c1-28-21-10-3-2-9-20(21)25-13-15-26(16-14-25)23(27)12-5-17-29-22-11-4-7-19-8-6-18-30-24(19)22;5-3(6)1-2-4(7)8/h2-4,7,9-11H,5-6,8,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
VTIROKULOXFMNO-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCOC3=CC=CC4=C3SCCC4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCOC3=CC=CC4=C3SCCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



